
3,5-Dichlorobenzamide
Overview
Description
3,5-Dichlorobenzamide is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of benzamide, where two chlorine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichlorobenzamide can be synthesized through the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N′-dimethylformamide solution at 60°C. The reaction typically yields a series of dichlorobenzamide derivatives .
Industrial Production Methods: In industrial settings, 3,5-dichlorobenzoyl chloride, a key intermediate, is prepared from 3,5-dichlorobenzonitrile. This intermediate is then reacted with various arylamines to produce this compound derivatives .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorobenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with arylamines to form various derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Substitution Reactions: Typically involve arylamines and are carried out in N,N′-dimethylformamide solution at elevated temperatures (around 60°C).
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products: The major products formed from these reactions are various dichlorobenzamide derivatives, which can be further characterized by nuclear magnetic resonance and infrared spectroscopy .
Scientific Research Applications
3,5-Dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various benzamide derivatives.
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activities.
Industry: It is used in the production of various chemical compounds and materials.
Mechanism of Action
The mechanism of action of 3,5-dichlorobenzamide and its derivatives involves interactions with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of certain enzymes or interference with cellular processes. The exact molecular pathways depend on the specific derivative and its target .
Comparison with Similar Compounds
- 2,6-Dichlorobenzamide
- 4-Chlorobenzamide
- 2,4-Dichlorobenzamide
Comparison: 3,5-Dichlorobenzamide is unique due to the specific positioning of chlorine atoms on the benzene ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Biological Activity
3,5-Dichlorobenzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of benzamide with two chlorine atoms substituted at the 3 and 5 positions on the benzene ring. Its chemical formula is C7H6Cl2N, and it has a molecular weight of 177.04 g/mol. The presence of chlorine atoms significantly influences its lipophilicity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Antimicrobial Activity : Studies have indicated that it possesses antimicrobial properties against various strains of bacteria and fungi.
- Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cell lines, making it a candidate for anticancer drug development.
Biological Activity Data
The following table summarizes the biological activities reported for this compound based on various studies:
Activity | Target/Model | Effect | Reference |
---|---|---|---|
Antimicrobial | E. coli | Inhibition of growth | |
Cytotoxicity | T47D breast cancer cells | IC50 = 86 μg/mL | |
Enzyme inhibition | Various metabolic enzymes | Reduced activity |
Case Studies
- Antimicrobial Studies : In a study examining various arylamides, including this compound, it was found to have significant antimicrobial activity against multiple strains of bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting potential for therapeutic applications in treating infections caused by resistant strains .
- Cytotoxicity Assessment : A cytotoxicity assay performed on T47D breast cancer cells revealed that this compound exhibited a notable IC50 value of 86 μg/mL. This indicates that the compound is more potent than some conventional chemotherapeutic agents like 5-fluorouracil (IC50 = 213 μg/mL), highlighting its potential as an anticancer agent .
- Enzyme Interaction Studies : Research exploring the interaction of this compound with specific metabolic enzymes showed that it could inhibit their activity effectively. This inhibition could lead to altered metabolic pathways in treated cells, potentially resulting in therapeutic benefits or toxic effects depending on the context .
Properties
IUPAC Name |
3,5-dichlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELNZTRPJTUOIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208537 | |
Record name | 3,5-Dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5980-23-4 | |
Record name | 3,5-Dichlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5980-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichlorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.